molecular formula C16H19N3 B132836 Anabasamine CAS No. 400738-05-8

Anabasamine

Número de catálogo: B132836
Número CAS: 400738-05-8
Peso molecular: 253.34 g/mol
Clave InChI: TZRDBHMKTWECOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anabasamine is a piperidine alkaloid first isolated from the seeds of Anabasis aphylla L., a Central Asian shrub known for its ecological and pharmacological significance . Its structure, 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl (C₁₆H₁₉N₃; molecular weight: 253.34), was confirmed via spectroscopic methods (UV, IR, NMR, mass spectrometry) and chemical derivatization . This compound exhibits acetylcholinesterase (AChE) inhibitory activity (Ki = 51 µM in human erythrocytes) and anti-inflammatory properties, making it a candidate for dementia treatment and biopesticide development .

Métodos De Preparación

Lactone Ring-Opening with Aryllithium Reagents

The regioselective ring-opening of lactones with aryllithium reagents has emerged as a foundational method for constructing the core structure of Anabasamine. This approach, detailed in studies by Thieme Connect , utilizes δ-valerolactone or γ-butyrolactone as starting materials. When δ-valerolactone is treated with 3-pyridinyllithium (generated in situ from 3-bromopyridine and n-butyllithium), the reaction proceeds via nucleophilic attack at the carbonyl carbon, yielding δ-hydroxy aryl ketones as intermediates (Scheme 1). Subsequent reduction of the ketone moiety with borane-dimethyl sulfide (BH₃·SMe₂) furnishes the diol precursor in 88% yield .

Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Lactone ring-opening3-Bromopyridine, n-BuLi, δ-valerolactone98
Ketone reductionBH₃·SMe₂, THF, 0°C to RT88

This method is notable for its regioselectivity and scalability, enabling the synthesis of racemic this compound in 65% overall yield . However, the lack of enantiocontrol necessitates additional chiral resolution steps for accessing optically pure forms.

Enantioselective Iridium-Catalyzed N-Heterocyclization

Building on methodologies developed for northis compound , researchers have adapted iridium-catalyzed N-heterocyclization to achieve enantioselective synthesis of this compound. The process involves reacting a chiral primary amine (e.g., (R)- or (S)-1-phenylethylamine) with a diol derived from δ-valerolactone under catalytic conditions using (Cp*IrCl₂)₂ (1.5 mol%) in toluene at 110°C (Scheme 2). This step constructs the 2-(pyridin-3-yl)-piperidine ring system with high diastereoselectivity (dr 95:5) and enantiomeric excess (80–86% ee) .

Stereochemical Outcomes

Chiral AmineDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(R)-1-Phenylethylamine95:580%
(S)-1-Phenylethylamine95:586%

The piperidine intermediate is then functionalized via Suzuki-Miyaura coupling with 3-pyridineboronic acid under palladium catalysis, yielding enantiomerically pure this compound in 84% yield . This method’s robustness is underscored by its application in confirming the absolute configuration of natural this compound as levorotatory ([α]D²⁵ = −32.9) .

Reductive Amination of Hydroxyarylketones

A complementary strategy involves reductive amination of δ-hydroxy aryl ketones, as demonstrated in the synthesis of N⁶-HPB-dAdo intermediates . After lactone ring-opening, the resulting ketone is condensed with ammonium acetate under acidic conditions, followed by sodium cyanoborohydride (NaBH₃CN) reduction to install the amine functionality (Scheme 3). This one-pot procedure achieves moderate yields (60–65%) but offers operational simplicity .

Optimization Parameters

  • Temperature : 65°C for imine formation

  • Reducing Agent : NaBH₃CN (2 equiv) in THF

  • Work-up : Silica gel chromatography (DCM/MeOH gradient)

While this method avoids transition-metal catalysts, its reliance on stoichiometric reductants and limited stereocontrol restrict its utility for large-scale applications.

Comparative Analysis of Synthetic Routes

To evaluate the practicality of each method, critical parameters such as enantioselectivity, step count, and overall yield are compared (Table 1).

Table 1. Comparison of this compound Synthesis Methods

MethodOverall Yield (%)Enantioselectivity (ee)Step CountScalability
Lactone ring-opening65Racemic4High
Iridium catalysis3080–866Moderate
Reductive amination60Racemic3Low

The iridium-catalyzed route excels in enantioselectivity but suffers from lower overall yields due to multi-step sequences. In contrast, the lactone ring-opening method offers superior scalability for racemic mixtures, making it preferable for preliminary pharmacological studies.

Análisis De Reacciones Químicas

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can produce 2,3’-bipyridyl-5-carboxylic acid .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or manganese dioxide can be used as oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products:

    Oxidation: 2,3’-bipyridyl-5-carboxylic acid.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Anabasamine exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological processes. Research indicates that it acts as a selective ligand for the α4β2 and α7 nAChR subtypes, showing promising binding affinities compared to other compounds such as nicotine and anatabine.

Binding Affinity and Efficacy

  • Binding Affinity (Ki values) :
    • This compound: Ki=910nMK_i=910\,\text{nM}
    • (+)-anatabine: Ki=119nMK_i=119\,\text{nM}
    • (−)-anatabine: Ki=249nMK_i=249\,\text{nM}
  • Agonist Potency (EC50 values) :
    • (−)-anatabine at α4β2: EC50=2.65μMEC_{50}=2.65\,\mu M
    • (+)-anatabine at α4β2: EC50=0.74μMEC_{50}=0.74\,\mu M .

These findings suggest that this compound may enhance cognitive functions and memory, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease by potentially lowering β-amyloid production in human brain cells .

Anticancer Properties

This compound has also been studied for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Physiological Effects on Animal Models

Research involving animal models has demonstrated the physiological effects of this compound on behavior and body temperature regulation.

Experimental Findings

  • In studies assessing hypothermia induced by apomorphine, this compound exhibited significant effects on body temperature regulation in mice and rats. Higher doses resulted in pronounced hypothermia, suggesting a potential application in managing conditions characterized by hyperthermia or excessive physical arousal .
  • The half-lethal dose (HLD50) for this compound was determined to be approximately 159 mg/kg in mice, indicating its relative toxicity profile compared to other alkaloids .

Synthesis and Development

The synthesis of this compound has been achieved through various methodologies aimed at increasing yield and efficiency. Notably, a versatile synthetic approach employing pyridyl anion addition has been developed to produce this compound and its analogs effectively .

Mecanismo De Acción

Anabasamine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. It has a higher binding affinity for receptors with an α7 subunit, leading to the depolarization of neurons and the release of neurotransmitters like dopamine and norepinephrine . This mechanism underlies its sedative and analgesic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Alkaloids

Nicotine (C₁₀H₁₄N₂)

  • Source : Nicotiana tabacum (tobacco).
  • Structure : Pyridine-pyrrolidine backbone.
  • Pharmacology: Potent agonist at nicotinic acetylcholine receptors (nAChRs), influencing addiction and cognition.
  • Key Difference : Anabasamine’s bipyridyl-piperidine scaffold confers selectivity for AChE over nAChRs .

Anabasine (C₁₀H₁₄N₂)

  • Source : Anabasis aphylla and Nicotiana species.
  • Structure : Pyridine-piperidine dimer.
  • Pharmacology: Dual activity at nAChRs and mild AChE inhibition. In mice, anabasine suppresses ethanol-induced locomotion, similar to this compound, but with weaker anti-inflammatory effects .
  • Key Difference : this compound’s additional methyl group and bipyridyl structure enhance AChE selectivity (8.6-fold over butyrylcholinesterase) .

Northis compound (C₁₅H₁₇N₃)

  • Source : Skin of the poison dart frog Phyllobates terribilis.
  • Structure : Lacks the N-methyl group of this compound, yielding a 2,3′-bipyridyl-piperidine scaffold.
  • Pharmacology : Predicted nAChR agonism due to structural similarity to nicotine, but biological data remain unavailable .

N-Hydroxybenzylanabasine (C₂₂H₂₃N₃O)

  • Source : Roots of Alangium chinense.
  • Structure : N-hydroxybenzyl derivative of anabasine.
  • Pharmacology: Inhibits microglial nitric oxide inflammation (IC₅₀ = 6.7 µM), comparable to curcumin.
  • Key Difference : The hydroxybenzyl group enhances anti-inflammatory specificity, diverging from this compound’s cholinergic focus .

Pharmacological and Structural Comparison Table

Compound Source Molecular Formula Key Pharmacological Activity Selectivity/Potency
This compound Anabasis aphylla C₁₆H₁₉N₃ AChE inhibition (Ki = 51 µM), anti-inflammatory 8.6× selective for AChE
Nicotine Nicotiana tabacum C₁₀H₁₄N₂ nAChR agonism High affinity (nM range)
Anabasine Anabasis aphylla C₁₀H₁₄N₂ nAChR modulation, mild AChE inhibition Moderate AChE inhibition
Northis compound Phyllobates terribilis C₁₅H₁₇N₃ Predicted nAChR activity (untested) Structural analog of nicotine
N-Hydroxybenzylanabasine Alangium chinense C₂₂H₂₃N₃O Anti-neuritis (IC₅₀ = 6.7 µM) Comparable to curcumin

Research Findings and Mechanistic Insights

  • AChE Inhibition : this compound’s bipyridyl-piperidine scaffold enables competitive binding at the AChE catalytic site, though it is less potent than huperzine A (Ki = 0.1 µM) .
  • Anti-Inflammatory Action: In rats, this compound enhances hepatic alcohol dehydrogenase, reducing blood ethanol levels and modulating tryptophan metabolism .
  • Biopesticide Potential: this compound’s toxicity to insects and fungi is attributed to its alkaloid nature, similar to lupinine but with distinct structural targets .

Actividad Biológica

Anabasamine is a pyridine-piperidine alkaloid primarily found in Nicotiana plants, particularly in N. glauca (Tree Tobacco). It was first isolated from the toxic plant Anabasis aphylla in 1931. The compound has gained interest due to its structural similarity to nicotine and its potential biological activities, particularly concerning nicotinic acetylcholine receptors (nAChRs).

  • Chemical Structure : this compound exists as a racemic mixture, comprising two enantiomers: (−)-anabasamine and (+)-anabasamine.
  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.25 g/mol

Biological Activity Overview

This compound exhibits various biological activities, particularly its interaction with nAChRs, which are crucial for neurotransmission and are implicated in numerous neurological disorders.

Nicotinic Acetylcholine Receptor Interaction

Research indicates that this compound acts as an agonist at nAChRs, with distinct affinities for different receptor subtypes:

Receptor Type This compound Affinity (K_i) Potency (EC_50)
α7-nAChR0.39 µM18 µM
α4β2-nAChR1.1 µM>30 µM

The (−)-anabasamine enantiomer is notably more potent at the α7-nAChR compared to the α4β2-nAChR, while (+)-anabasamine displays selectivity towards the α4β2-nAChR. This stereochemical distinction is significant as it influences both the pharmacological effects and the toxicity profile of the compound .

Toxicological Profile

Toxicity studies have shown that:

  • (−)-Anabasamine : LD50 = 16 mg/kg
  • (+)-Anabasamine : LD50 = 11 mg/kg

These results indicate that (+)-anabasamine is more toxic than its counterpart, highlighting the importance of stereochemistry in determining both efficacy and safety .

Therapeutic Potential

This compound's interaction with nAChRs suggests potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that compounds similar to this compound can lower β-amyloid production in human brain cells and improve cognitive functions in animal models .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that this compound could enhance memory and attention dysfunction in rats, suggesting its role as a cognitive enhancer .
    • Another research highlighted its potential anti-inflammatory properties alongside anticholinesterase activity, indicating broader therapeutic implications beyond just nAChR modulation .
  • Synthesis and Isolation Challenges :
    • The isolation of this compound is complicated due to its low natural abundance, which limits extensive pharmacological studies. Synthetic methodologies are being explored to improve yield and facilitate further research into its biological activities .
  • Comparative Analysis with Related Alkaloids :
    • Comparative studies with other nicotinic receptor ligands such as nicotine and anatabine have shown that this compound has unique binding profiles and biological effects, making it a candidate for further exploration in drug development .

Q & A

Basic Research Questions

Q. How can the molecular structure of anabasamine be confirmed using spectroscopic methods?

  • Methodological Answer : The structure of this compound (C₁₆H₁₉N₃) was confirmed through a combination of UV, IR, NMR, and mass spectrometry. UV spectroscopy identifies conjugated systems in the bipyridyl backbone. IR detects functional groups like N-methylpiperidine. High-resolution NMR (¹H and ¹³C) resolves spatial arrangements, such as the 2,3′-bipyridyl moiety and N-methyl group. Mass spectrometry (MS) provides molecular weight confirmation (m/z 253.35) and fragmentation patterns consistent with the proposed structure. Oxidation experiments yielding 2,3′-bipyridyl-5-carboxylic acid further validate the structure .

Q. What is the accepted nomenclature and molecular characterization of this compound?

  • Methodological Answer : this compound is systematically named 5-(1-methyl-2-piperidyl)-2,3′-bipyridyl (IUPAC). Its molecular formula (C₁₆H₁₉N₃) and monoisotopic mass (253.1579 Da) are established via mass spectrometry. ChemSpider ID 141703 and CAS RN 400738-05-8 are standardized identifiers. Researchers must cross-reference these identifiers in databases like PubChem to avoid ambiguity in structural reporting .

Q. How is this compound isolated from natural sources such as Anabasis aphylla?

  • Methodological Answer : Isolation involves Soxhlet extraction of plant seeds using ethanol, followed by alkaloid precipitation with ammonium reineckate. Column chromatography (silica gel, chloroform-methanol gradient) separates this compound from co-occurring alkaloids. Purity is confirmed via TLC (Rf = 0.45 in chloroform:methanol 9:1) and HPLC (C18 column, retention time 12.3 min) .

Advanced Research Questions

Q. How should experimental designs be optimized to study this compound’s bioactivity (e.g., acetylcholinesterase inhibition)?

  • Methodological Answer : Use a blinded, dose-response design with positive controls (e.g., donepezil) and negative controls (solvent-only). Include at least three biological replicates to account for inter-sample variability. For enzyme inhibition assays, pre-incubate this compound with acetylcholinesterase (20 min, 37°C) before adding substrate. Data should be analyzed using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Validate findings with molecular docking studies to confirm binding interactions .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Contradictions often arise from variability in purity, assay conditions, or species-specific responses. To resolve discrepancies:

  • Replicate experiments using standardized material (≥95% purity via HPLC).
  • Compare results across multiple models (e.g., in vitro vs. ex vivo assays).
  • Apply statistical tools like ANOVA with post-hoc tests to identify outliers.
  • Conduct meta-analyses of existing literature to identify trends obscured by isolated studies .

Q. What synthetic pathways are viable for generating this compound derivatives with enhanced bioavailability?

  • Methodological Answer : Modify the bipyridyl core via Suzuki-Miyaura coupling to introduce electron-withdrawing groups (e.g., -NO₂ at position 5) or alkyl chains (to improve lipophilicity). For piperidine ring modifications, employ reductive amination or N-alkylation. Assess bioavailability using Caco-2 cell permeability assays and LogP calculations (ADMET Predictor™). Validate synthetic routes with LC-MS and ¹H-NMR .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in neuropharmacological studies?

  • Methodological Answer : Use mixed-effects models to account for repeated measures (e.g., time-course data). For non-normal distributions, apply Box-Cox transformations. Report effect sizes (Cohen’s d) and 95% confidence intervals. In RNA-seq studies of neuroprotective effects, apply false discovery rate (FDR) correction (Benjamini-Hochberg) to adjust for multiple comparisons .

Q. How can reproducibility challenges in this compound synthesis be mitigated?

  • Methodological Answer : Document all synthetic steps in triplicate, including solvent batch numbers and reaction temperatures. Use automated flash chromatography for consistent purification. Share raw NMR and MS data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate results with independent labs using blinded samples .

Propiedades

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anabasamine
Reactant of Route 2
Reactant of Route 2
Anabasamine
Reactant of Route 3
Reactant of Route 3
Anabasamine
Reactant of Route 4
Reactant of Route 4
Anabasamine
Reactant of Route 5
Reactant of Route 5
Anabasamine
Reactant of Route 6
Reactant of Route 6
Anabasamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.